molecular formula C13H18N2O3 B1374038 3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one CAS No. 1404818-20-7

3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one

Cat. No. B1374038
CAS RN: 1404818-20-7
M. Wt: 250.29 g/mol
InChI Key: YVVWEULDWBKIBD-UHFFFAOYSA-N
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Description

“3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C13H18N2O3 . It is also known by its CAS number 1404818-20-7 .


Molecular Structure Analysis

The molecular structure of “3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one” can be elucidated using various spectroscopic techniques such as FT-IR, UV–visible, 1H NMR, and HRMS .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one” include a molecular weight of 250.29 . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Scientific Research Applications

Antiviral Applications

“3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one” shows promise in antiviral research due to its structural similarity to indole derivatives, which have been found to possess significant antiviral activities . The compound’s potential to inhibit viral replication could be explored in the development of new antiviral drugs, particularly against RNA and DNA viruses.

Anti-inflammatory Properties

Indole derivatives, which share a common scaffold with our compound of interest, are known for their anti-inflammatory properties . This compound could be utilized in the synthesis of new anti-inflammatory agents, potentially offering therapeutic benefits for conditions characterized by inflammation.

Anticancer Research

The indole moiety present in “3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one” is a key feature in many anticancer agents . Research into this compound could lead to the development of novel oncology treatments, especially considering its ability to interact with various cancer-related receptors and enzymes.

Anti-HIV Activity

Given the biological activity of indole derivatives in anti-HIV research, this compound could serve as a starting point for the synthesis of new HIV inhibitors . Its molecular structure may allow it to bind with high affinity to HIV-related proteins, disrupting the virus’s lifecycle.

Antioxidant Potential

The compound’s structural framework suggests it may have antioxidant properties, which are crucial in combating oxidative stress—a condition associated with numerous diseases . It could be a candidate for further studies aimed at developing antioxidant therapies.

Antimicrobial and Antitubercular Effects

Research into indole derivatives has highlighted their effectiveness against a variety of microbial pathogens, including those causing tuberculosis . “3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one” could be investigated for its potential use in treating infectious diseases.

Antidiabetic Applications

Indole derivatives have been associated with antidiabetic effects, suggesting that this compound may have applications in managing diabetes through its influence on glucose metabolism and insulin sensitivity .

Antimalarial and Anticholinesterase Activities

The compound’s potential to serve as a base for antimalarial and anticholinesterase agents is supported by the broad spectrum of biological activities exhibited by indole derivatives . This could lead to new treatments for malaria and disorders associated with cholinesterase inhibition.

Safety And Hazards

The safety and hazards associated with “3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one” include the following precautionary statements: P261-P280-P301+P312-P302+P352-P305+P351+P338 . The hazard statements include H302-H315-H319-H335 .

properties

IUPAC Name

3-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-17-10-4-3-9(12(7-10)18-2)8-15-6-5-11(14)13(15)16/h3-4,7,11H,5-6,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVWEULDWBKIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC(C2=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one

CAS RN

1404818-20-7
Record name 3-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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